2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

Regiochemistry Kinase inhibitor synthesis Diaminopyrimidine scaffold

This 4-amine regioisomer is the established coupling partner (intermediate 22) for diaminopyrimidine-based, mutant-selective EGFR T790M inhibitors published in Hanan et al. (2014). Only the 4-amine vector supports Buchwald–Hartwig elaboration into bicyclic inhibitors with co-crystal-validated binding (PDB 4RJ4/4RJ5/4RJ6). The 4-methoxy oxygen directly hydrogen-bonds the catalytic Lys745, a critical interaction lost with methyl analogs or altered with hydroxyl substitution. Teams extending this chemotype can directly adopt this building block to explore new vectors at N1 while preserving the validated methoxypiperidine–Lys745 interaction. Procure with confidence: CLP-notified classification (H302/H315/H319/H335) enables compliant lab operations and simplifies downstream scale-up.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1602075-12-6
Cat. No. B1406552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine
CAS1602075-12-6
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2=NC=CC(=N2)N
InChIInChI=1S/C10H16N4O/c1-15-8-3-6-14(7-4-8)10-12-5-2-9(11)13-10/h2,5,8H,3-4,6-7H2,1H3,(H2,11,12,13)
InChIKeyNYQXBWARBXKSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine (CAS 1602075-12-6): Structural Identity and Procurement-Relevant Profile


2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine (CAS 1602075-12-6) is a 2,4-diaminopyrimidine derivative with a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol . The compound possesses a 4-methoxypiperidine substituent at the pyrimidine 2-position and a free primary amine at the 4-position. It is classified under the EU CLP regulation with acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single inhalation exposure (H335) [1]. Commercially, it is primarily supplied as a research intermediate at 98% purity, with the 4-amine regioisomer being the relevant form for diaminopyrimidine-based kinase inhibitor programs [2]. Critically, this compound serves as a validated synthetic building block (intermediate 22) in the construction of a series of noncovalent, mutant-selective EGFR T790M inhibitors that have been characterized by X‑ray crystallography and published in a leading medicinal chemistry journal [3].

Why Generic Substitution Fails for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine: Regioisomerism and the Functional Consequences of Methoxy Substitution


Simple replacement of 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine with its closest structural analogs—whether the 5-amine regioisomer (CAS 1250417-24-3), the 4-methylpiperidine variant, or the 4-hydroxypiperidine analog—cannot be assumed to yield equivalent outcomes in downstream applications [1]. The 4-amine regiochemistry defines the correct vector for palladium-catalyzed coupling reactions that elaborate this building block into bioactive diaminopyrimidine-based EGFR inhibitors; the 5-amine isomer presents the reactive amine at a different position on the pyrimidine ring, fundamentally altering the geometry of the final ligand [1]. Furthermore, the 4-methoxy group on the piperidine ring is not a passive substituent: in the co-crystal structure of the derived inhibitor compound 6 with EGFR T790M/L858R, the methoxy oxygen forms a direct hydrogen bond with the catalytic Lys745 residue, contributing to the distinct flipped binding mode observed for this series [2]. Substitution with a methyl group eliminates this hydrogen-bonding capability, while a hydroxyl group introduces additional polarity that may alter solubility, membrane permeability, and binding-site complementarity in ways not observed with the methoxy congener. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine Versus Structural Analogs


Regioisomeric Identity: 4-Amine vs. 5-Amine Determines Synthetic Vector in Diaminopyrimidine EGFR Inhibitor Assembly

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine (the 4-amine isomer, CAS 1602075-12-6) and its 5-amine regioisomer (CAS 1250417-24-3) are both commercially available, yet only the 4-amine isomer has been validated as intermediate 22 in the published synthesis of EGFR T790M inhibitors [1]. In the Hanan et al. (2014) J. Med. Chem. study, this intermediate undergoes palladium-catalyzed coupling at the 4-amino position with bicyclic heteroaryl halides to afford compounds 4, 5, and 6, which demonstrated biochemical potency against EGFR T790M/L858R (TMLR) and were structurally characterized by X‑ray crystallography [1][2]. The 5-amine isomer, by contrast, has no published role in this inhibitor series; its use would place the coupled heterocycle at a different vector relative to the hinge-binding region of the kinase, yielding a ligand with distinct and untested binding geometry. This represents a binary go/no-go differentiation for any team aiming to reproduce or extend the published diaminopyrimidine EGFR inhibitor chemotype.

Regiochemistry Kinase inhibitor synthesis Diaminopyrimidine scaffold

4-Methoxy Substituent Enables a Structurally Characterized Hydrogen Bond with Catalytic Lys745 in the EGFR Kinase Active Site

In the co-crystal structure of the derived inhibitor compound 6 bound to EGFR T790M/L858R (PDB 4RJ6), the oxygen atom of the 4-methoxypiperidine group is positioned within hydrogen-bonding distance of the side-chain amino group of the catalytic residue Lys745 [1]. This interaction is explicitly noted in the primary publication: 'the oxygen of the methoxypiperidine group is within hydrogen-bonding distance of Lys745' and contributes to the stabilization of the unusual flipped binding mode characteristic of this inhibitor series [2]. This interaction cannot be replicated by the corresponding 4-methylpiperidine analog, which lacks the hydrogen-bond-accepting oxygen atom. The 4-hydroxypiperidine analog, while retaining a hydrogen-bonding oxygen, introduces a protic hydroxyl group that may alter the protonation state, solvation, and metabolic profile of the derived inhibitor in ways not observed with the methoxy ether. The methoxy group thus provides a specific balance of hydrogen-bond-accepting capability without the additional complexity of a hydrogen-bond-donating hydroxyl.

Structure-based drug design EGFR T790M Hydrogen bonding

Contribution to Lipophilic Ligand Efficiency (LLE) in the Context of Bicyclic Diaminopyrimidine EGFR Inhibitors

The Hanan et al. (2014) study emphasizes lipophilic ligand efficiency (LLE) as a key optimization parameter for the diaminopyrimidine series, with a stated objective of achieving LogD < 2.5 and kinetic solubility > 50 μM while maintaining potency [1]. The 4-methoxypiperidine moiety contributes to this balanced profile. In the progression from the dihalophenyl amide series (compounds 1–3) to the bicyclic amide replacements (compounds 4–6, all incorporating the 4-methoxypiperidine group via intermediate 22), the authors report 'a significant reduction in lipophilicity and a net increase in LLE' [1]. While compound-specific LLE values are not fully extractable from the available text, the published abstract explicitly states that the series achieved 'desirable physicochemical properties', and the methoxypiperidine group is a conserved structural element across all optimized compounds in this publication [1]. This contrasts with earlier compounds in the series that lacked this moiety and exhibited higher lipophilicity.

Lipophilic ligand efficiency Drug-likeness EGFR inhibitor optimization

Hazard Classification Profile Informs Laboratory Handling and Procurement Safety Requirements

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine carries a notified harmonized classification under the EU CLP regulation: Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation upon inhalation) [1]. This profile requires GHS07 (exclamation mark) labeling with the signal word 'Warning'. The 5-amine regioisomer (CAS 1250417-24-3) may have a different or unclassified hazard profile; assuming identical handling requirements without verification poses regulatory and occupational health risks. This is particularly relevant for procurement in jurisdictions (e.g., EU, UK, Korea, Turkey) where CLP or aligned classification systems apply. The explicit, notified classification of the 4-amine isomer provides regulatory clarity that may be absent for less well-characterized analogs.

Chemical safety CLP classification Laboratory handling

Purity Specification and Commercial Availability Support Reproducibility in Published Synthetic Protocols

The compound is commercially supplied at 98% purity by established research chemical vendors, as evidenced by the Leyan product listing (Cat. No. 1849973, CAS 1602075-12-6) . The Hanan et al. (2014) publication describes the preparation of intermediate 22 via SNAr reaction of 4-methoxypiperidine with 2-chloro-4-aminopyrimidine in 87% yield, followed by direct use in subsequent palladium-catalyzed coupling steps [1]. The ready availability of the pre-formed building block at defined purity eliminates the need for in-house synthesis of this intermediate, reducing lead time and variability for laboratories aiming to reproduce or extend the published EGFR inhibitor series. In contrast, custom synthesis of close analogs (e.g., the 4-hydroxy or 4-methyl variants) may require additional synthetic development and quality control validation before use, introducing delays and potential batch-to-batch variability.

Synthetic reproducibility Building block procurement Quality specification

Optimal Application Scenarios for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine Based on Validated Evidence


Synthesis of Noncovalent, Mutant-Selective EGFR T790M Inhibitors Following the Hanan et al. (2014) Diaminopyrimidine Chemotype

This compound is the established coupling partner (intermediate 22) for the preparation of bicyclic diaminopyrimidine-based EGFR inhibitors with selectivity for T790M-containing mutants over wild-type EGFR. The published protocol uses palladium-catalyzed Buchwald–Hartwig coupling between the 4-amino group of this building block and bromo-substituted pyrrolopyridine or imidazopyridine intermediates to yield compounds 4–6, which have been characterized by X‑ray crystallography (PDB 4RJ4, 4RJ5, 4RJ6) [1]. Teams extending this chemotype can directly adopt the building block to probe new vectors at the N1 position or to explore alternative bicyclic heterocycles while maintaining the validated methoxypiperidine–Lys745 interaction [2].

Structure-Based Optimization of Kinase Hinge-Binding Scaffolds Leveraging a Characterized Binding Mode

The 2,4-diaminopyrimidine scaffold of this compound forms the core hinge-binding element in the published EGFR inhibitor series. Co-crystal structures reveal that the pyrimidine N1 nitrogen hydrogen-bonds with the Thr854 side chain, while the 4-amino NH interacts with the Gln791 backbone carbonyl in the flipped binding mode [1]. Medicinal chemistry programs targeting kinases beyond EGFR can exploit this characterized binding mode as a starting point for scaffold-hopping exercises, provided the 4-methoxypiperidine appendage is retained to maintain the demonstrated hydrogen-bonding geometry with the catalytic lysine [2].

Physicochemical Property Optimization in Lead Series Requiring Balanced Lipophilicity and Solubility

The Hanan et al. (2014) study explicitly prioritized achieving LogD < 2.5 and kinetic solubility > 50 μM while maintaining biochemical potency against EGFR T790M mutants [1]. The 4-methoxypiperidine moiety, as a moderately polar, non-ionizable group, contributes to this balance. Researchers facing challenges with overly lipophilic kinase inhibitor leads can incorporate this building block as part of a strategy to reduce LogD and improve LLE, leveraging the published precedent that this structural element can be incorporated without sacrificing target engagement [2].

Regulatory-Compliant Procurement for Medicinal Chemistry Laboratories in CLP-Aligned Jurisdictions

The notified CLP classification of this compound (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) enables procurement and laboratory safety officers to implement appropriate handling controls—including fume hood use, nitrile gloves, and safety goggles—in accordance with GHS/CLP requirements [1]. This regulatory clarity supports compliant laboratory operations and downstream scale-up activities, reducing the administrative burden associated with unclassified or poorly characterized chemical intermediates.

Quote Request

Request a Quote for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.